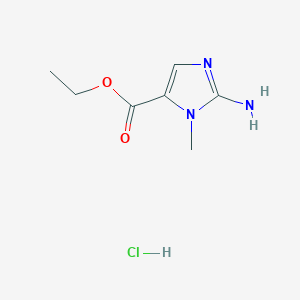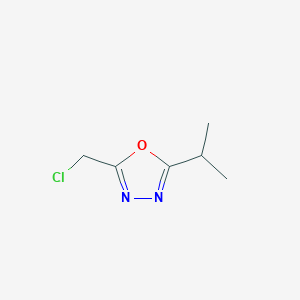
Tri(2-methoxycarbonylethyl)phosphine
概要
説明
Tri(2-methoxycarbonylethyl)phosphine is a chemical compound with the molecular formula C12H21O6P and a molecular weight of 292.27 . It is a yellow liquid used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of Tri(2-methoxycarbonylethyl)phosphine is represented by the formula C12H21O6P . The structure is consistent with NMR identification .Physical And Chemical Properties Analysis
Tri(2-methoxycarbonylethyl)phosphine is a yellow liquid . It has a molecular weight of 292.27 and a molecular formula of C12H21O6P .科学的研究の応用
Modulating Reactivity in Platinum Complexes
Tri(2-methoxycarbonylethyl)phosphine (tmTCEP) has been used as a ligand to modulate reactivity in novel platinum complexes . The study found that tmTCEP showed even higher permeability than tris(2-carboxyethyl)phosphine (TCEP) through the pharmacokinetics of a platinum complex . This application is particularly relevant in the field of medicinal chemistry.
Use in Metallodrugs
The tmTCEP ligand has been used in the development of new metallodrugs . These drugs are designed to overcome the unwanted effects produced by cisplatin, a well-known metallodrug in the clinic . The tmTCEP ligand contributes to the stability of these compounds in solution and their interaction with biological models .
Ligand for Asymmetric Synthesis
P-chiral phosphine ligands like tmTCEP have been used in metal-catalyzed asymmetric synthesis . This method is one of the most important for the economical and environmentally benign production of useful optically active compounds . The tmTCEP ligand plays a critical role in this process due to its ability to coordinate strongly to the transition metals and promote the catalytic reactions .
Use in Asymmetric Hydrogenation
P-chiral phosphine ligands, including tmTCEP, have been used in rhodium-catalyzed homogeneous asymmetric hydrogenation . This process is important for the production of optically active compounds used in pharmaceuticals, agrochemicals, fragrances, and more .
Phosphine Confinement
Tri(2-methoxycarbonylethyl)phosphine can be used in the development of phosphine confinement . This process explores parallels with related constrained macrocyclic systems and mechanically interlocked molecules .
Ligand for Transition Metal Catalysis
P-chiral phosphine ligands like tmTCEP are used in transition-metal-catalyzed reactions . These reactions have been studied for more than six decades, and a variety of reactions of this class have been developed . The tmTCEP ligand plays a significant role in these reactions due to its ability to coordinate strongly to the transition metals .
作用機序
Safety and Hazards
将来の方向性
Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . Constraining phosphines within confined environments influences not only their behavior but also that of their metal complexes . This could lead to reactivity modification and provide new avenues for research .
特性
IUPAC Name |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21O6P/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGYESORUFVNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCP(CCC(=O)OC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649684 | |
| Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29269-17-8 | |
| Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 29269-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)
![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)




![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1603938.png)

